molecular formula C6H11N B3330698 Bicyclo[2.1.1]hexan-1-amine CAS No. 732944-06-8

Bicyclo[2.1.1]hexan-1-amine

Cat. No.: B3330698
CAS No.: 732944-06-8
M. Wt: 97.16 g/mol
InChI Key: LJSGYBIBMRMMTK-UHFFFAOYSA-N
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Description

Bicyclo[211]hexan-1-amine is a bicyclic amine compound characterized by its unique structure, which consists of a six-membered ring with two bridgehead carbons

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[2.1.1]hexan-1-amine typically involves cycloaddition reactions. One common method is the [2 + 2] cycloaddition of alkenes, which can be facilitated by photochemical or catalytic processes. For instance, a photocatalytic cycloaddition reaction can provide access to bicyclo[2.1.1]hexanes with various substitution patterns .

Industrial Production Methods: Industrial production of this compound may involve scalable cycloaddition reactions using readily available starting materials and efficient catalysts. The use of photochemistry and other catalytic methods can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Bicyclo[2.1.1]hexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: Reduction of this compound can lead to the formation of secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents or alkylating agents can be used under appropriate conditions to introduce new substituents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Bicyclo[2.1.1]hexan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of bicyclo[2.1.1]hexan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The rigid structure of the compound can influence its binding affinity and specificity, making it a valuable tool in drug design .

Comparison with Similar Compounds

    Bicyclo[1.1.1]pentane: Another bicyclic compound with a smaller ring structure.

    Bicyclo[3.1.1]heptane: A larger bicyclic compound with different reactivity and applications.

    Cubane: A highly strained bicyclic compound with unique properties.

Uniqueness: Bicyclo[21Its rigid structure provides a distinct advantage in the design of bioactive molecules and materials .

Properties

IUPAC Name

bicyclo[2.1.1]hexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c7-6-2-1-5(3-6)4-6/h5H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSGYBIBMRMMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80903146
Record name NoName_3744
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80903146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Bicyclo[2.1.1]hexan-1-amine
Bicyclo[2.1.1]hexan-1-amine
CID 152260943
Bicyclo[2.1.1]hexan-1-amine
Reactant of Route 4
Bicyclo[2.1.1]hexan-1-amine
Reactant of Route 5
Bicyclo[2.1.1]hexan-1-amine
Reactant of Route 6
Bicyclo[2.1.1]hexan-1-amine

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